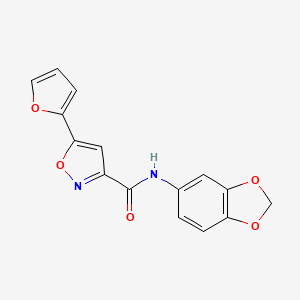

![molecular formula C19H20N2OS B5560595 10-[(4-甲基-1-哌啶基)羰基]-10H-吩噻嗪](/img/structure/B5560595.png)

10-[(4-甲基-1-哌啶基)羰基]-10H-吩噻嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of phenothiazine derivatives, including 10-[(4-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine, often involves palladium-catalyzed amination reactions. These synthetic routes provide a versatile approach to modifying the phenothiazine core, allowing for the introduction of various functional groups that can alter the compound's physical and chemical properties. The specific synthesis details for this compound may involve multi-step reactions that target the carbonyl and piperidinyl groups' incorporation into the phenothiazine structure (Nikulin et al., 2008).

Molecular Structure Analysis

Phenothiazine derivatives exhibit complex molecular structures characterized by their tricyclic system. The introduction of a (4-methyl-1-piperidinyl)carbonyl group at the 10-position of phenothiazine significantly impacts the molecule's geometry and electronic distribution. These structural modifications can affect the compound's reactivity and interaction with other molecules. Detailed analysis of the molecular structure, including bond lengths, angles, and conformational analysis, provides insights into the compound's chemical behavior and potential applications (Hauck et al., 2007).

Chemical Reactions and Properties

Phenothiazines, including the compound in focus, can undergo various chemical reactions, reflecting their functional group chemistry. These may include nucleophilic substitutions, electrophilic additions, and redox reactions, depending on the nature of the substituents and the reaction conditions. The carbonyl group in the compound could engage in reactions typical of ketones, while the piperidinyl moiety may participate in reactions characteristic of amines. These reactions can significantly alter the compound's chemical properties and utility (Mosnaim et al., 2006).

Physical Properties Analysis

The physical properties of 10-[(4-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine, such as melting point, solubility, and crystalline structure, are influenced by its molecular structure. The presence of the carbonyl and piperidinyl groups can affect the compound's solubility in various solvents, boiling and melting points, and crystal packing in the solid state. These properties are crucial for determining the compound's suitability for different applications, including material science and chemical synthesis (Al-Zahrani et al., 2016).

科学研究应用

粒细胞抑制

该化合物属于吩噻嗪衍生物家族,该家族因其精神益处而得到广泛研究。对其中一种衍生物硫利达嗪盐酸盐的早期研究强调了它在精神疾病中的疗效,因为它对焦虑和激动有镇静作用。然而,它也指出了它诱发粒细胞减少症的能力,这是一种可能导致粒细胞抑制的严重副作用。这项研究强调了在吩噻嗪衍生物治疗期间监测不良血液学效应的重要性(Bach & Fleeson, 1960)。

抗肿瘤活性

对吩噻嗪衍生物的进一步研究发现了它们在癌症治疗中的潜力。具体来说,对结构上类似于“10-[(4-甲基-1-哌啶基)羰基]-10H-吩噻嗪”的化合物进行的研究显示出有希望的抗肿瘤活性。例如,半合成类似物 7-乙基-10-[4-(1-哌啶基)-1-哌啶基]羰基氧喜树碱在各种癌症的 II 期试验中显示出显着的疗效,突出了吩噻嗪衍生物超越其精神应用的更广泛的治疗潜力(Rowinsky 等,1994)。

代谢过程和药代动力学

吩噻嗪衍生物的代谢过程和药代动力学一直是研究的重点,旨在了解这些化合物如何在体内被处理。研究详细阐述了代谢途径,将伯胺和亚砜代谢物确定为关键的生物转化产物。这项研究对于设计具有最佳疗效和最小副作用的药物至关重要,它提供了对包括“10-[(4-甲基-1-哌啶基)羰基]-10H-吩噻嗪”在内的类似化合物如何代谢的见解(Breyer, Gaertner, & Prox, 1974)。

神经效应

吩噻嗪衍生物也因其神经效应而受到研究,特别是在帕金森病和肌张力障碍等疾病的治疗中。这些研究阐明了吩噻嗪衍生物的神经化学相互作用,揭示了治疗潜力和神经系统副作用的风险。这一研究方向对于理解吩噻嗪衍生物对神经系统功能的更广泛影响至关重要(Langston 等,1983)。

属性

IUPAC Name |

(4-methylpiperidin-1-yl)-phenothiazin-10-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-14-10-12-20(13-11-14)19(22)21-15-6-2-4-8-17(15)23-18-9-5-3-7-16(18)21/h2-9,14H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAFBCCJZFWGQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methylpiperidin-1-yl)-phenothiazin-10-ylmethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-3,5-dimethyl-1-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-1H-pyrazole](/img/structure/B5560513.png)

![(1R*,3S*)-7-[(3-chloro-2-thienyl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5560519.png)

![8-fluoro-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5560559.png)

![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B5560568.png)

![2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5560572.png)

![{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5560588.png)

![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5560596.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5560608.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5560626.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(6-hydroxy-1,4-oxazepan-4-yl)acetamide](/img/structure/B5560633.png)